O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride
Overview
Description
Preparation Methods
The synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride involves the reaction of benzoic acid with N-tert-butylhydroxylamine in the presence of hydrochloric acid . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent for the benzoylation of various substrates.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride involves its interaction with specific molecular targets. It acts as a benzoylation reagent, facilitating the transfer of the benzoyl group to other molecules. This process involves the formation of a reactive intermediate, which then reacts with the target molecule to form the benzoylated product .
Comparison with Similar Compounds
O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride can be compared with other benzoylation reagents such as:
Benzoyl chloride: A commonly used benzoylation reagent with a similar function but different reactivity and handling requirements.
Benzoyl peroxide: Another benzoylation reagent that also acts as an oxidizing agent.
N-Benzoyl hydroxylamine: A compound with similar benzoylation properties but different stability and reactivity profiles.
This compound is unique due to its specific reactivity and stability, making it suitable for certain applications where other benzoylation reagents may not be as effective .
Properties
IUPAC Name |
(tert-butylamino) benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHNCIDRZTSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498330 | |
Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66809-86-7 | |
Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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